

2-Chloroethyl Ethyl Sulfide (2-CEES): A Comprehensive Toxicological Profile

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Compound of Interest

Compound Name: 2-CEES

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Introduction

2-Chloroethyl ethyl sulfide (**2-CEES**) is a monofunctional sulfur mustard analog extensively utilized in research settings to study the toxicological effects of vesicating agents. Due to its structural similarity to sulfur mustard, **2-CEES** recapitulates many of the key mechanisms of toxicity, including DNA alkylation, induction of oxidative stress, and initiation of inflammatory responses, making it a valuable surrogate for developing countermeasures against these hazardous chemical agents.^{[1][2]} This technical guide provides an in-depth overview of the toxicological profile of **2-CEES**, focusing on its mechanisms of action, toxicological endpoints, and the signaling pathways implicated in its pathology.

Mechanisms of Toxicity

The toxicity of **2-CEES** is multifaceted, primarily driven by its ability to alkylate cellular macromolecules and induce a state of severe oxidative stress. These initial events trigger a cascade of downstream signaling pathways that ultimately lead to cellular damage, inflammation, and tissue injury, particularly in the skin and lungs.

DNA Alkylation and Damage Response

As a potent alkylating agent, **2-CEES** readily reacts with DNA, forming monoadducts, primarily at the N7 position of guanine and the N3 position of adenine.^[3] This DNA damage triggers a

robust cellular DNA damage response (DDR). The primary kinases activated in response to **2-CEES**-induced DNA damage are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).^[3] Activation of these kinases leads to the phosphorylation of downstream targets, including the histone variant H2A.X (at serine 139), a sensitive marker of DNA double-strand breaks, and the tumor suppressor protein p53.^{[1][3]} This signaling cascade is crucial for initiating cell cycle arrest and apoptosis in response to extensive DNA damage.^[1]

Oxidative Stress

2-CEES exposure leads to a significant depletion of intracellular glutathione (GSH), a critical antioxidant.^[1] This depletion disrupts the cellular redox balance, leading to the accumulation of reactive oxygen species (ROS) and a state of oxidative stress. Oxidative stress contributes to cellular damage through lipid peroxidation, protein oxidation, and further DNA damage.^[1]

Inflammatory Cascade

The induction of oxidative stress by **2-CEES** is a key driver of the subsequent inflammatory response. Oxidative stress activates several pro-inflammatory signaling pathways, including the Akt/mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) pathways.^[1] Activation of these pathways leads to the upregulation and production of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).^[1] Furthermore, matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, is also induced, contributing to tissue damage and the blistering characteristic of vesicant exposure.^[1]

Toxicological Endpoints

The toxicological effects of **2-CEES** have been characterized in various experimental models. The following tables summarize the key quantitative toxicological endpoints identified in the literature.

Acute Toxicity

Endpoint	Value
Oral LD50 (Rat)	252 mg/kg
Dermal LD50	Not readily available in cited literature. Classified as toxic in contact with skin.[4][5]
Inhalation LC50	Not readily available in cited literature. Classified as toxic if inhaled.[4][5]

Dermal Toxicity in SKH-1 Hairless Mice
(Topical Application)

Dose	Observed Effects
1 mg	Significant increase in mast cells and macrophages in the dermis.
2 mg (80 mg/kg)	Increased H2A.X phosphorylation (DNA damage marker), induction of COX-2, iNOS, and MMP-9. Causes significant increase in myeloperoxidase (MPO) activity (neutrophil infiltration) at 9 and 12 hours post-exposure.[1][6]
4 mg (160 mg/kg)	Induces microvesication (epidermal-dermal separation).[1][6]

Experimental Protocols

The following section details the methodologies for key experiments cited in the toxicological assessment of **2-CEES**.

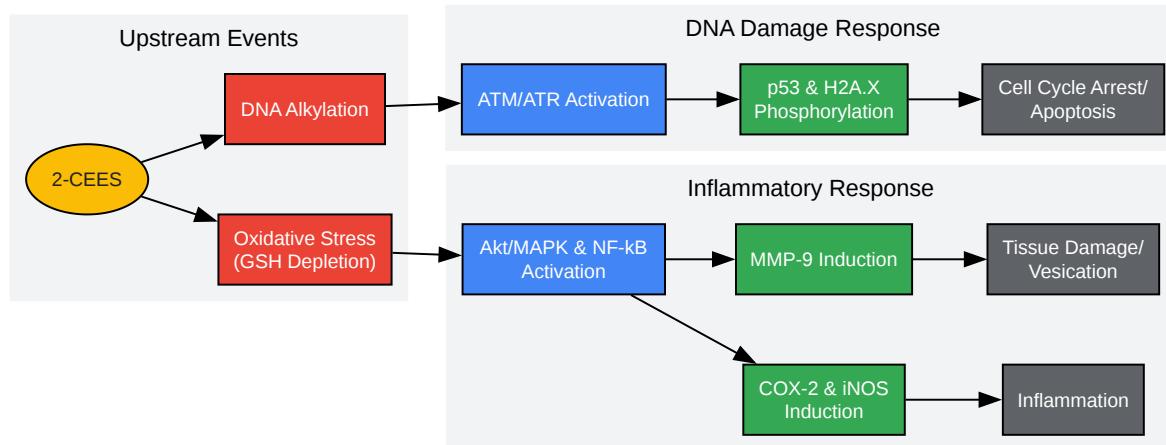
In Vivo Dermal Toxicity Study in SKH-1 Hairless Mice

- Animal Model: Male and female SKH-1 hairless mice are utilized.[1]
- Test Substance Preparation: **2-CEES** is dissolved in a vehicle such as acetone.[1]

- Administration: A defined dose of **2-CEES** solution (e.g., 1, 2, or 4 mg in 200 μ l of acetone) is applied topically to the dorsal skin of the mice.[1][6]
- Observation Period: Animals are observed for various time points (e.g., 9, 12, 24, 48 hours) post-exposure.[1]
- Endpoint Analysis:
 - Histopathology: Skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess morphological changes, including epidermal thickness, cellular infiltration, and vesication.[6]
 - Immunohistochemistry (IHC): Staining for specific protein markers (e.g., phosphorylated H2A.X) is performed on skin sections to localize and quantify protein expression.[1]
 - Western Blotting: Skin tissue lysates are prepared to analyze the expression levels of key proteins involved in the toxic response (e.g., COX-2, iNOS, MMP-9, phosphorylated H2A.X).[1]
 - Myeloperoxidase (MPO) Assay: A biochemical assay to quantify neutrophil infiltration in the skin tissue.[6]

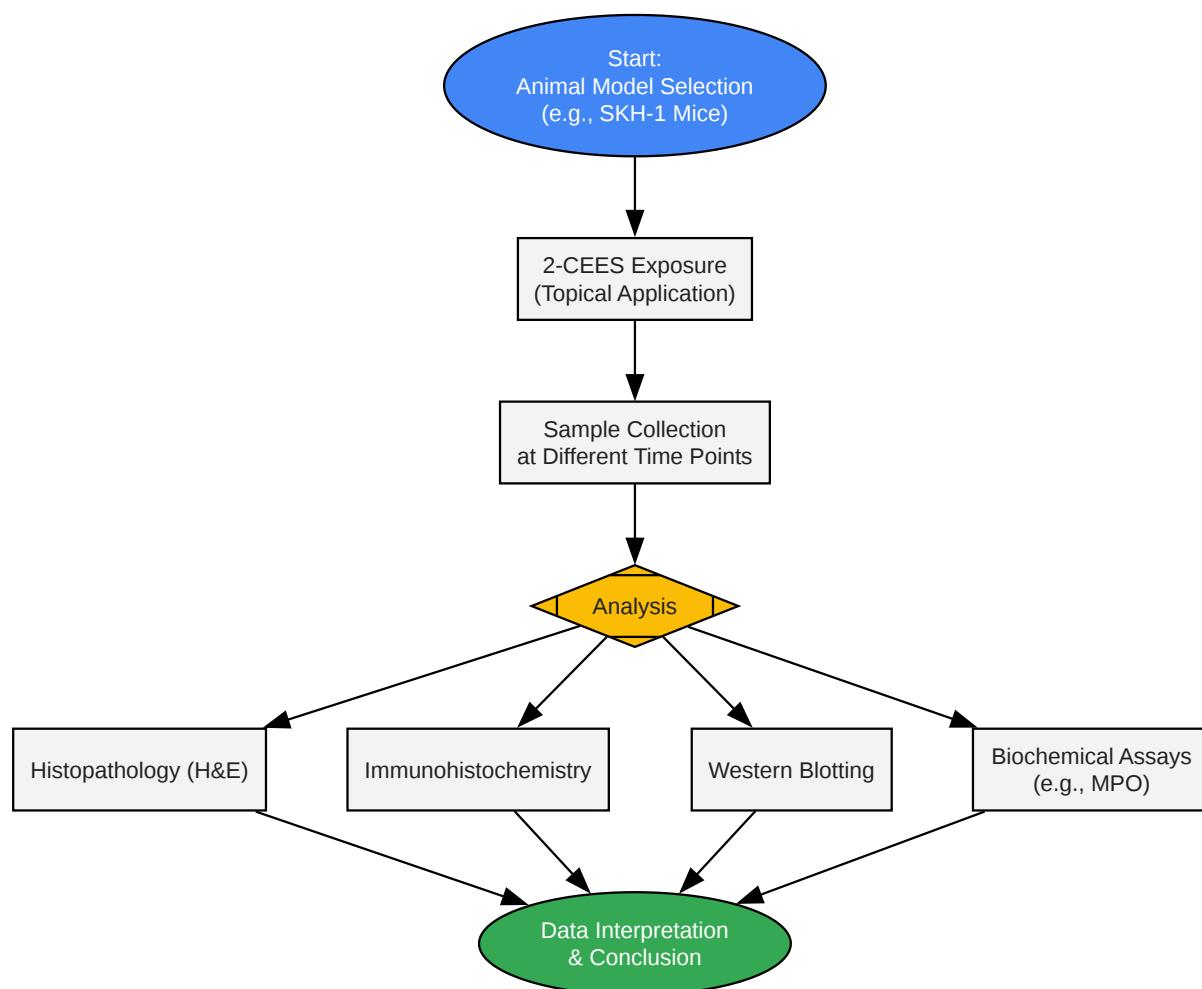
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in **2-CEES** toxicity and a typical experimental workflow for its investigation.



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Caption: Signaling pathways activated by **2-CEES** exposure.



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Caption: General experimental workflow for in vivo **2-CEES** studies.

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References

- 1. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
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